

# Application Notes and Protocols: Measuring the Effects of BMS-986169 on Synaptic Plasticity

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## Compound of Interest

Compound Name: BMS-986163

Cat. No.: B12422891

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## Introduction

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B.<sup>[1][2][3][4]</sup> Developed for its potential as a rapid-acting antidepressant, its mechanism of action involves the modulation of glutamatergic neurotransmission, a key process in synaptic plasticity.<sup>[3][4][5][6][7]</sup> These application notes provide a comprehensive overview of the effects of BMS-986169 on synaptic plasticity, with detailed protocols for its investigation.

BMS-986169 has demonstrated high binding affinity for the GluN2B subunit, with a  $K_i$  value of 4.03-6.3 nM, and selectively inhibits GluN2B receptor function with an  $IC_{50}$  of 24.1 nM in *Xenopus* oocytes expressing human NMDA receptor subtypes.<sup>[1][3][4]</sup> Preclinical studies have shown that administration of BMS-986169 leads to an enhancement of ex vivo hippocampal long-term potentiation (LTP) 24 hours after administration, suggesting a lasting impact on synaptic strength.<sup>[3][4][5][6][7]</sup>

## Data Presentation

### Quantitative Effects of BMS-986169 on Synaptic Plasticity

While the primary preclinical study by Bristow et al. (2017) confirms that BMS-986169 enhances ex vivo hippocampal LTP, the specific quantitative data on the percentage of potentiation is not available in the published abstract. The following table summarizes the known properties of BMS-986169 and provides contextual data on the effects of other GluN2B NAMs on LTP for comparative purposes.

Compound	Target	Effect on Hippocampal LTP	Concentration/Dose	Reference
BMS-986169	GluN2B NAM	Enhanced ex vivo LTP 24h post-administration	Not specified in abstract	Bristow et al., 2017[3][4]
Ro 25-6981	GluN2B NAM	No significant effect on LTP induction	6 and 10 mg/kg (in vivo)	Gapp et al., 2021[8]
Ro 25-6981	GluN2B NAM	Inhibition of the slow component of Short-Term Potentiation (STP)	Not specified	Volianskis et al., 2013
Ifenprodil	GluN2B NAM	Inhibited LTP induction	Not specified	Liu et al., 2004[9]
Ifenprodil	GluN2B NAM	No effect on LTP	10 µmol/L	Izumi et al., 2008[10]

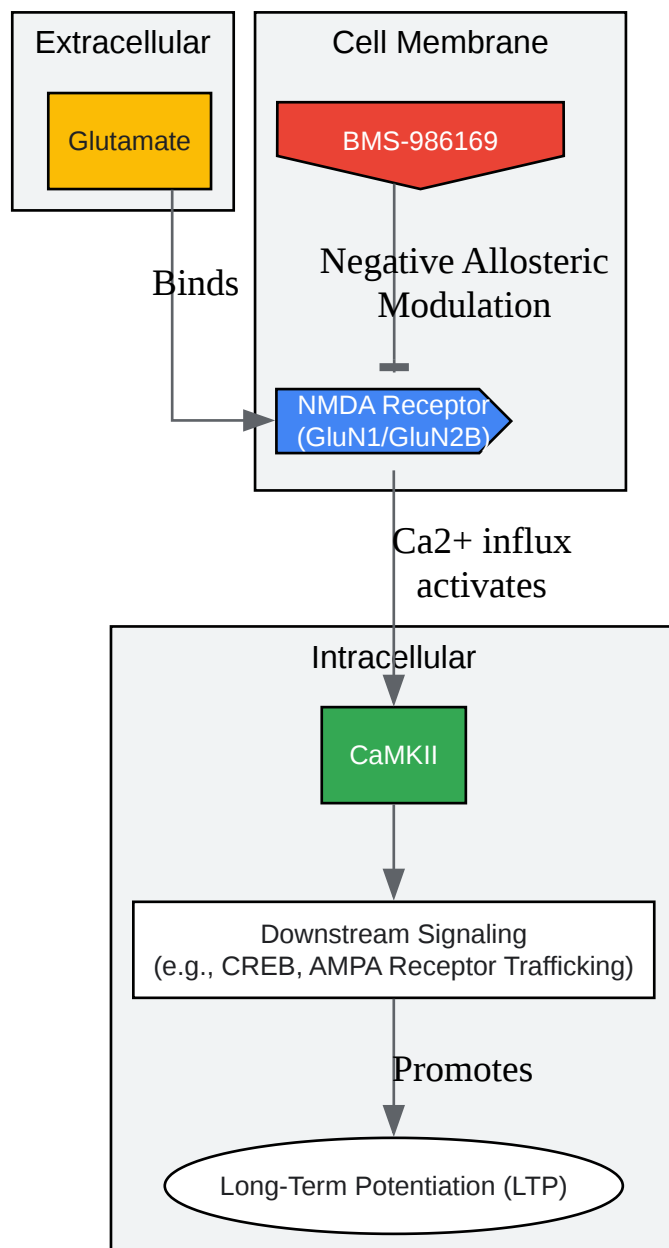
Note: The effects of GluN2B NAMs on LTP can vary depending on the experimental conditions, including the specific brain region, the age of the animals, and the LTP induction protocol used.

## Signaling Pathways

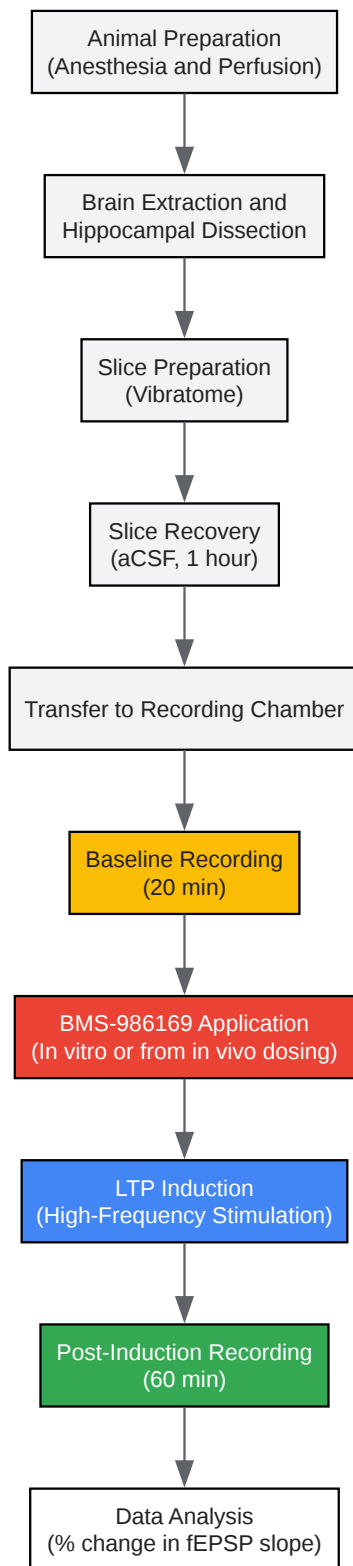
### Proposed Signaling Pathway for BMS-986169 in Modulating Synaptic Plasticity

BMS-986169, as a GluN2B NAM, is expected to modulate downstream signaling cascades that are critical for synaptic plasticity. The following diagram illustrates the putative signaling pathway.

## Proposed Signaling Pathway of BMS-986169



## Experimental Workflow for Ex Vivo LTP Measurement

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